molecular formula C8H8N2O B106515 1H-Benzimidazole-1-methanol CAS No. 19541-99-2

1H-Benzimidazole-1-methanol

Cat. No. B106515
CAS RN: 19541-99-2
M. Wt: 148.16 g/mol
InChI Key: IWCRZZKSGBFRSJ-UHFFFAOYSA-N
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Description

The compound 1H-Benzimidazole-1-methanol is a derivative of benzimidazole, a bicyclic structure consisting of the fusion of benzene and imidazole rings. Benzimidazole derivatives are of significant interest due to their diverse range of biological activities and applications in various fields of chemistry and pharmacology.

Synthesis Analysis

The synthesis of benzimidazole derivatives can be achieved through various methods. A novel preparation method for bis-(1H-benzimidazol-2-yl)-methanone, a related compound, involves the oxidation of bis-(1H-benzimidazol-2-yl)-methane using either Fe(II)/O2 in ethanol–water or hydrogen peroxide in acetic acid . Additionally, a green and scalable one-minute synthesis method has been reported for 2-substituted benzimidazoles, which includes the condensation of 1,2-diaminoarenes and aldehydes in methanol, highlighting the high functional group tolerance and the ability to perform reactions open to air without the need for catalysts or additives .

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be complex and diverse. For instance, the asymmetric unit of 1,4-Bis(1H-benzimidazol-2-yl)benzene methanol monosolvate contains two independent half-molecules, each located on an inversion center, along with a methanol solvent molecule . The benzimidazolyl groups form different dihedral angles with the central benzene ring, indicating the flexibility in the molecular conformation. In another derivative, 5-Chloro-2-methylsulfanyl-6-(naphthalen-1-yloxy)-1H-benzimidazole methanol monosolvate, the benzimidazole group and the naphthyloxy moiety are nearly orthogonal, which could influence the compound's reactivity and interaction with other molecules .

Chemical Reactions Analysis

Benzimidazole derivatives can participate in various chemical reactions, forming intricate networks and supramolecular structures. For example, in the crystal of 1,4-Bis(1H-benzimidazol-2-yl)benzene methanol monosolvate, a two-dimensional network is formed through hydrogen-bonding interactions between the benzimidazole units and methanol solvent molecules, complemented by π–π stacking interactions . Similarly, a coordination polymer based on 1H-Benzimidazole-2-methanol exhibits a wave-shaped 3D supramolecular coordination network, with agostic and O···π interactions contributing to the stability of the structure .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives are closely related to their molecular structures. The study of conformational dynamics in bis-(1H-benzimidazol-2-yl)-methanone revealed a low energy barrier between two conformations in the DMSO phase, which could affect the compound's solubility and interaction with other molecules . The presence of hydrogen bonding and π–π stacking interactions in the crystal structures of these compounds suggests that they may have unique solubility, melting points, and other physical properties that are important for their practical applications .

Scientific Research Applications

Green Synthesis Methods

1H-Benzimidazole-1-methanol is synthesized through various green chemistry approaches. A study by Taj et al. (2020) demonstrated a one-pot solvent-free synthesis of benzimidazole derivatives, including 1H-Benzimidazole-1-methanol, using a rapid green protocol. These derivatives were then used to create complexes with transition metals for antioxidant and enzyme inhibition studies (Taj et al., 2020).

Environmental-Friendly Synthesis

Park et al. (2014) developed an environmentally friendly method for synthesizing benzimidazoles, including 1H-Benzimidazole-1-methanol. This method uses natural sources, molecular oxygen, and visible light, highlighting its application in sustainable chemical processes (Park et al., 2014).

Structural and Spectroscopic Analysis

Saral et al. (2017) conducted extensive structural and spectroscopic studies on benzimidazole derivatives, including 1H-Benzimidazole-1-methanol. Their research provided valuable insights into the molecular structure and interactions of these compounds (Saral et al., 2017).

Spectroscopic Properties

The spectroscopic properties of benzimidazole derivatives were explored by Sun Zhi-ying (2012), who studied their fluorescence properties and the impact of different substituents on these properties (Sun Zhi-ying, 2012).

Catalytic Applications

Sun et al. (2015) used 1H-Benzimidazole-1-methanol in the catalytic conversion of diamines to benzimidazoles, demonstrating its potential in catalysis and organic synthesis (Sun et al., 2015).

Pharmaceutical Synthesis

Sarki et al. (2021) utilized methanol for the N-methylation of amines and the synthesis of pharmaceutical agents, including the creation of benzimidazole derivatives (Sarki et al., 2021).

Crystallography

Su et al. (2010) and Flores-Ramos et al. (2013) conducted crystallographic studies on benzimidazole compounds, including 1H-Benzimidazole-1-methanol, to understand their molecular structure and interactions (Su et al., 2010), (Flores-Ramos et al., 2013).

Antibacterial Evaluation

Mohamod et al. (2019) synthesized novel bis benzimidazole derivatives, including 1H-Benzimidazole-1-methanol, and evaluated their antibacterial activity, indicating potential applications in medicinal chemistry (Mohamod et al., 2019).

Safety And Hazards

Based on the safety data sheet of a similar compound, 1H-Benzimidazole-2-methanol, it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

Benzimidazole derivatives have significant importance as chemotherapeutic agents in diverse clinical conditions due to their isostructural pharmacophore of naturally occurring active biomolecules . In the future, the benzimidazole scaffolds might be fused with another heterocyclic ring system to explore several novel chemically stable and potent pharmacological agents against several rare or critical diseases or with better pharmacokinetic and pharmacodynamic profiles .

properties

IUPAC Name

benzimidazol-1-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c11-6-10-5-9-7-3-1-2-4-8(7)10/h1-5,11H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWCRZZKSGBFRSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10173214
Record name 1H-Benzimidazole-1-methanol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Benzimidazole-1-methanol

CAS RN

19541-99-2
Record name 1H-Benzimidazole-1-methanol
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Benzimidazole-1-methanol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1H-1,3-benzodiazol-1-yl)methanol
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Record name 1H-Benzimidazole-1-methanol
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Formaldehyde (37% in water, 1 mL, 13.3 mmol) was added to a solution of 1H-benzo[d]imidazole (1.57 g, 13.3 mmol) in THF (60 ml). After 10 minutes, the solvent was removed and dried to give 1H-benzo[d]imidazol-1-ylmethanol as a brown solid which was used without any further purification. 1H NMR (DMSO-d6) δ 5.60 (d, J=7.09 Hz, 2H), 6.70 (m, 1H), 7.25 (m, 2H), 7.65 (d, J=9.13 Hz, 2H), 8.26 (s, 1H).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
JC Sih, W bin Im, A Robert, DR Graber… - Journal of medicinal …, 1991 - ACS Publications
The synthesis of N-substituted benzimidazole (H+-K+)-ATPase or proton-pump inhibitors is described. These compounds were prepared to function as prodrugs of the parent NH …
Number of citations: 46 pubs.acs.org
CH Yuan, M Filippova, JL Krstenansky… - Cell death & …, 2016 - nature.com
… Louis, MO, USA) (benzimidazole, 2-(methoxymethyl)-1H-benzimidazole, and 3-(1H-Indol-1-yl)propan-1-amine methanesulfonate) and TimTec (1H-benzimidazole-1-methanol and 4,5,6,…
Number of citations: 28 www.nature.com
CH Yuan - 2013 - scholarsrepository.llu.edu
… We selected 1Hbenzimidazole-1-methanol, which showed no inhibition in vitro (Table 1), as … The indicated concentrations (0 μM to 125 μM) of myricetin, 1Hbenzimidazole-1-methanol, …
Number of citations: 0 scholarsrepository.llu.edu
CM Birch, CC Dolan, DL Gerlach - 2021 - minds.wisconsin.edu
Catalysis plays a great role in the world today with one of the most prominent industries being the polymers industry. Linear alpha olefins (LAO’s) are short to long chain carbon …
Number of citations: 0 minds.wisconsin.edu

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